ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninate
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Overview
Description
Ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninate, also known as Fmoc-β-hydroxyphenylalanine-OEt, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used as a building block for the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninateβ-hydroxyphenylalanine-OEt is not well understood. However, it is believed to act by modifying the structure of peptides and proteins, which can affect their biological activity.
Biochemical and Physiological Effects:
This compoundβ-hydroxyphenylalanine-OEt has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme chymotrypsin, which is involved in the digestion of proteins. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninateβ-hydroxyphenylalanine-OEt is its versatility in peptide synthesis. It can be used to introduce hydroxyl groups into peptides, which can be important for biological activity. However, one limitation of this compoundβ-hydroxyphenylalanine-OEt is its relatively high cost compared to other building blocks.
Future Directions
There are many potential future directions for the use of ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninateβ-hydroxyphenylalanine-OEt in scientific research. For example, it could be used to synthesize peptides and proteins with specific hydroxyl groups that have important biological functions. It could also be used to develop new drugs for the treatment of oxidative stress-related diseases. Additionally, future research could focus on understanding the mechanism of action of this compoundβ-hydroxyphenylalanine-OEt and its potential applications in other fields such as materials science.
Synthesis Methods
The synthesis of ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninateβ-hydroxyphenylalanine-OEt involves the reaction of this compoundβ-hydroxyphenylalanine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
Ethyl N-(9H-fluoren-2-ylsulfonyl)-beta-hydroxyphenylalaninateβ-hydroxyphenylalanine-OEt is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain hydroxyl groups, which are important for biological activity.
properties
IUPAC Name |
ethyl 2-(9H-fluoren-2-ylsulfonylamino)-3-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-2-30-24(27)22(23(26)16-8-4-3-5-9-16)25-31(28,29)19-12-13-21-18(15-19)14-17-10-6-7-11-20(17)21/h3-13,15,22-23,25-26H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBKVJMDADCWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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